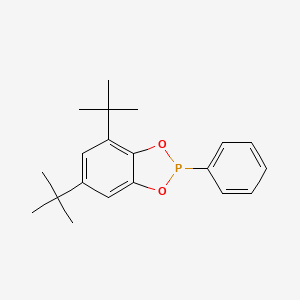
4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole is a unique organophosphorus compound characterized by its benzodioxaphosphole ring structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 2,4-di-tert-butylphenol with phenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The process involves heating the reactants in a suitable solvent, such as toluene, and using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkoxides and amines are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzodioxaphospholes.
Wissenschaftliche Forschungsanwendungen
4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and protein interaction studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 2,6-Di-tert-butyl-4-methylphenol
- 2,6-Di-tert-butyl-4-ethylphenol
Comparison: 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
89865-17-8 |
|---|---|
Molekularformel |
C20H25O2P |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4,6-ditert-butyl-2-phenyl-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C20H25O2P/c1-19(2,3)14-12-16(20(4,5)6)18-17(13-14)21-23(22-18)15-10-8-7-9-11-15/h7-13H,1-6H3 |
InChI-Schlüssel |
NJTBBTPZEOZGJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C2C(=C1)OP(O2)C3=CC=CC=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















